Kspwfttl (tfa) -

Kspwfttl (tfa)

Catalog Number: EVT-8342464
CAS Number:
Molecular Formula: C50H71F3N10O14
Molecular Weight: 1093.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KSPWFTTL (TFA) is a synthetic compound recognized as an immunodominant epitope derived from the p15E transmembrane protein of certain viruses. This compound plays a significant role in immunology, particularly in studies related to tumor susceptibility and immune response. The full name of KSPWFTTL refers to its amino acid sequence, while TFA denotes trifluoroacetic acid, which is commonly used in peptide synthesis and purification processes.

Source and Classification

KSPWFTTL TFA is classified as a peptide and is primarily utilized in immunological research. It is derived from viral proteins and is integral in studying T cell responses, particularly those restricted by the major histocompatibility complex class I molecules. This classification situates KSPWFTTL within the broader context of peptide-based vaccines and therapeutic agents.

Synthesis Analysis

Methods

The synthesis of KSPWFTTL typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. In this process, the peptide chain is assembled on a solid support, allowing for the sequential addition of amino acids.

Technical Details

  1. Starting Materials: The synthesis begins with a resin that has a linker for attaching the first amino acid.
  2. Amino Acid Coupling: Each amino acid is added using coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) to facilitate the formation of peptide bonds.
  3. Cleavage and Purification: After the desired sequence is assembled, the peptide is cleaved from the resin using trifluoroacetic acid, which also removes protecting groups from amino acids. The crude product undergoes purification via high-performance liquid chromatography (HPLC) to isolate KSPWFTTL TFA from impurities and unreacted materials .
Molecular Structure Analysis

Structure

KSPWFTTL consists of nine amino acids, with the sequence reflecting its specific biological activity. The molecular formula can be represented based on its constituent amino acids, which include lysine (K), serine (S), proline (P), tryptophan (W), phenylalanine (F), threonine (T), and leucine (L).

Data

  • Molecular Weight: The molecular weight of KSPWFTTL TFA is approximately 1,150 Da.
  • 3D Structure: The three-dimensional conformation can be influenced by factors such as solvent conditions and temperature, which are essential for understanding its interaction with immune receptors.
Chemical Reactions Analysis

Reactions

KSPWFTTL TFA participates in various chemical reactions typical of peptides, including hydrolysis under acidic conditions or enzymatic cleavage by proteases.

Technical Details

  1. Stability: The stability of KSPWFTTL in solution can be affected by pH and temperature.
  2. Degradation Pathways: Common degradation pathways include peptide bond hydrolysis, especially under extreme conditions or prolonged storage.
Mechanism of Action

Process

The mechanism by which KSPWFTTL exerts its biological effects involves its presentation on major histocompatibility complex class I molecules to CD8+ T cells. This interaction triggers an immune response against cells expressing the corresponding viral antigens.

Data

  • Immunogenicity: Studies have shown that KSPWFTTL can restore susceptibility in tumor lines to cytotoxic T lymphocyte responses, indicating its potential as an immunotherapeutic agent .
  • Epitope Mapping: Research indicates that even minor changes in the peptide sequence can significantly affect T cell recognition and activation .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: KSPWFTTL TFA typically appears as a white powder when synthesized.
  • Solubility: It is soluble in polar solvents such as water and dimethyl sulfoxide due to its hydrophilic amino acid composition.

Chemical Properties

  • pH Stability: KSPWFTTL TFA exhibits stability within a pH range typically found in biological systems.
  • Reactivity: The presence of functional groups such as amines allows for further chemical modifications if needed.
Applications

Scientific Uses

KSPWFTTL has several applications in scientific research:

  1. Vaccine Development: Its role as an immunodominant epitope makes it valuable for developing peptide-based vaccines targeting specific viral infections.
  2. Cancer Immunotherapy: By enhancing T cell responses against tumors, KSPWFTTL holds promise for cancer treatment strategies.
  3. Research Tool: It serves as a model compound for studying T cell receptor interactions and epitope mapping in various immunological contexts .
Immunological Role of KSPWFTTL as a Kb-Restricted Epitope

Structural Basis of Immunodominance in Viral Antigen Presentation

KSPWFTTL (Lys-Ser-Pro-Trp-Phe-Thr-Thr-Leu) is an octameric peptide epitope derived from the gag polyprotein of AKV/MCF-type murine leukemia virus. It binds specifically to H-2Kb major histocompatibility complex class I molecules, enabling recognition by cytotoxic T lymphocytes. The immunodominance of this epitope is primarily governed by its unique structural properties and precise processing within the antigen presentation pathway [1].

Proteasomal cleavage specificity critically determines KSPWFTTL's efficient generation. Comparative studies with the FMR-type viral variant RSPWFTTL (differing by a single N-terminal lysine→arginine substitution) reveal stark contrasts in antigen processing. The AKV/MCF-type 26-mer precursor peptide containing KSPWFTTL undergoes preferential proteasomal cleavage after phenylalanine (F) and threonine (T) residues, yielding epitope-containing fragments (10-mer: SPWFTTL; 11-mer: KSPWFTTL) within 30 minutes of digestion. Conversely, the FMR-type precursor with RSPWFTTL exhibits delayed kinetics due to proteasomal cleavage adjacent to arginine (R), which fragments the epitope core. This single residue variation reduces epitope yield by >60%, demonstrating the structural sensitivity of proteasomal processing [1].

Transporter associated with antigen processing efficiency further contributes to immunodominance. The 10- and 11-mer fragments generated from KSPWFTTL precursors are efficiently translocated into the endoplasmic reticulum by the transporter associated with antigen processing. Final epitope maturation occurs via endoplasmic reticulum aminopeptidase trimming, ultimately producing the presented 8-mer KSPWFTTL-Kb complex. This streamlined processing contrasts with the FMR variant, where suboptimal fragment generation and transport reduce epitope availability [1] [3].

Table 1: Proteasomal Processing Efficiency of AKV/MCF vs. FMR Viral Epitopes

Epitope VariantCleavage Site SpecificityFragment YieldTransporter Associated with Antigen Processing Efficiency
KSPWFTTL (AKV/MCF)After Phe/Thr residuesHigh (100% baseline)Efficient translocation of 10/11-mer fragments
RSPWFTTL (FMR)After Arg residueLow (<40% of AKV)Reduced fragment availability for transport

Role in Cytotoxic T-Lymphocyte Recognition and Tumor Susceptibility Modulation

KSPWFTTL functions as an immunodominant retroviral antigen in murine tumor models, particularly in the MC38 colorectal adenocarcinoma. Single-cell RNA sequencing of MC38 tumor-infiltrating lymphocytes reveals that clonally expanded cytotoxic T lymphocytes frequently recognize KSPWFTTL as part of the endogenous retroviral p15E antigen. These tumor-specific cytotoxic T lymphocytes exhibit an activated phenotype (CD44+CD62L-) and constitute >25% of expanded clones, confirming their immunodominance [2].

Endogenous retroviral antigen expression drives tumor-specific immunity. The p15E-encoding endogenous retroviral genome is epigenetically derepressed in MC38 tumors, leading to high tumor-specific expression absent in normal tissues. This aberrant expression enables cytotoxic T lymphocytes to discriminate tumor cells from healthy tissues. When adoptively transferred, KSPWFTTL-specific cytotoxic T lymphocytes exhibit potent reactivity against MC38 tumor cells in vitro and in vivo, confirming their role in anti-tumor immunity [2].

Combination immunotherapy amplifies KSPWFTTL-specific responses. Anti-programmed cell death protein 1 and anti-41BB immunotherapy induces a >3-fold expansion of KSPWFTTL-reactive cytotoxic T lymphocytes within tumors. These expanded clones demonstrate enhanced functional activity, secreting elevated interferon-γ and granzyme B upon tumor antigen encounter. Notably, while p15E knockout MC38 tumors remain susceptible to primary immunotherapy-mediated control, they fail to establish long-term immunological memory. Mice rejecting p15E-deficient tumors show impaired protection against tumor rechallenge, underscoring KSPWFTTL's critical role in memory T-cell development [2] [4].

Table 2: KSPWFTTL-Specific Cytotoxic T Lymphocyte Responses in MC38 Tumors

Biological ContextCytotoxic T Lymphocyte FrequencyFunctional PhenotypeTumor Protection Outcome
Steady-state tumor growth~15% of expanded clonesActivated (CD44+CD62L−)Partial control
Post anti-PD-1/anti-41BB therapy>45% of expanded clonesEnhanced effector functionPrimary tumor rejection
p15E-deficient tumors<2% of clonesReduced memory differentiationImpaired memory upon rechallenge

The immunoediting pressure exerted by KSPWFTTL-specific cytotoxic T lymphocytes shapes tumor immunogenicity. Tumors escaping immune control frequently downregulate H-2Kb expression or exhibit defects in antigen processing machinery, including reduced transporter associated with antigen processing and immunoproteasome subunit expression. This adaptation mirrors evasion mechanisms observed in human cancers where loss of major histocompatibility complex class I presentation correlates with immunotherapy resistance [3] [4].

Properties

Product Name

Kspwfttl (tfa)

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C50H71F3N10O14

Molecular Weight

1093.2 g/mol

InChI

InChI=1S/C48H70N10O12.C2HF3O2/c1-26(2)21-36(48(69)70)54-45(66)39(27(3)60)57-46(67)40(28(4)61)56-43(64)34(22-29-13-6-5-7-14-29)52-42(63)35(23-30-24-51-33-17-9-8-15-31(30)33)53-44(65)38-18-12-20-58(38)47(68)37(25-59)55-41(62)32(50)16-10-11-19-49;3-2(4,5)1(6)7/h5-9,13-15,17,24,26-28,32,34-40,51,59-61H,10-12,16,18-23,25,49-50H2,1-4H3,(H,52,63)(H,53,65)(H,54,66)(H,55,62)(H,56,64)(H,57,67)(H,69,70);(H,6,7)/t27-,28-,32+,34+,35+,36+,37+,38+,39+,40+;/m1./s1

InChI Key

ONWIVZSMQTWIFM-SHUYHSANSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)NC(=O)[C@H](CCCCN)N)O.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.